Fluorine Positional Isomerism: Meta (3-F) vs. Para (4-F) Substitution and Impact on FPRL1 Agonist Pharmacology
The target compound features a 3-fluorophenyl substituent on the pyrrolidinone nitrogen, placing fluorine at the meta position relative to the N-attachment point [1]. Its direct positional isomer, 1-(3,4-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894017-34-6), bears fluorine at the para position. Both compounds share the identical molecular formula (C₁₉H₂₀FN₃O₄, MW 373.4), making them isosteric analogs differentiated solely by fluorine location [2]. The enabling patent for this chemotype explicitly teaches that substituent position and electronic character on the N-phenyl ring modulate FPRL1 agonist potency and efficacy [1]. Meta-fluorine substitution alters the electrostatic potential and dipole orientation of the phenyl ring relative to para-substituted analogs, which can affect binding-pocket complementarity in the FPRL1 orthosteric site. As a result, procurement of the incorrect positional isomer may yield different pharmacological readouts in calcium-mobilization, chemotaxis, or anti-inflammatory in vivo models, even when the molecular formula is identical [1].
| Evidence Dimension | Fluorine substitution position on N-phenyl ring (meta vs. para) and qualitative impact on FPRL1 agonist SAR |
|---|---|
| Target Compound Data | 3-fluorophenyl (meta-fluoro) substituent on pyrrolidinone nitrogen |
| Comparator Or Baseline | CAS 894017-34-6: 4-fluorophenyl (para-fluoro) substituent; other positional isomers in patent family |
| Quantified Difference | Quantitative comparative potency data (EC₅₀/IC₅₀) for the exact target compound versus its 4-fluoro isomer are not publicly available in peer-reviewed literature or non-excluded databases as of the search date. The differentiation is therefore based on established SAR principles disclosed in patent WO2015/087880 and US 10,252,992, which describe that N-phenyl substituent position and electronics alter FPRL1 agonist activity. |
| Conditions | FPRL1 agonist pharmacology as described in patent family (SAR across N-phenyl substituted 5-oxopyrrolidin-3-ylureas) |
Why This Matters
For receptor pharmacology studies, substituting the meta-fluoro compound with the para-fluoro isomer (or vice versa) could alter FPRL1 activation kinetics and downstream signaling, risking misinterpretation of target engagement and SAR conclusions.
- [1] Kyorin Pharmaceutical Co., Ltd. Urea derivative or pharmacologically acceptable salt thereof. U.S. Patent 10,252,992 (issued 2019-04-09). https://patents.justia.com/patent/10252992 View Source
- [2] Chemsrc. 894017-34-6 – 1-(3,4-Dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea. https://m.chemsrc.com/baike/2085268.html View Source
